Methanesulfonic acid, 1-methylpropyl ester, (S)-
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 1-methylpropyl ester, (S)- typically involves the esterification of methanesulfonic acid with (S)-2-butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
Industrial production of methanesulfonic acid, 1-methylpropyl ester, (S)- follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1-methylpropyl ester, (S)- undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products Formed
Nucleophilic substitution: The major products are the substituted methanesulfonates and the corresponding nucleophiles.
Hydrolysis: The major products are methanesulfonic acid and (S)-2-butanol.
Scientific Research Applications
Methanesulfonic acid, 1-methylpropyl ester, (S)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonic acid, 1-methylpropyl ester, (S)- involves its ability to undergo esterification and hydrolysis reactions. The ester group can be cleaved by nucleophiles, leading to the formation of methanesulfonic acid and the corresponding nucleophile. This property makes it useful in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid, 1-methylpropyl ester, ®-: The enantiomer of the (S)-isomer, with similar chemical properties but different stereochemistry.
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used in similar applications but with different physical properties.
Methyl methanesulfonate: A smaller ester of methanesulfonic acid, used as a reagent in organic synthesis.
Uniqueness
Methanesulfonic acid, 1-methylpropyl ester, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and applications where chirality is important .
Properties
IUPAC Name |
[(2S)-butan-2-yl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198643 | |
Record name | Methanesulfonic acid, 1-methylpropyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50599-13-8 | |
Record name | (1S)-1-Methylpropyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50599-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 1-methylpropyl ester, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050599138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1-methylpropyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonic acid, (1S)-1-methylpropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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